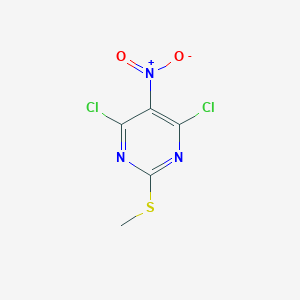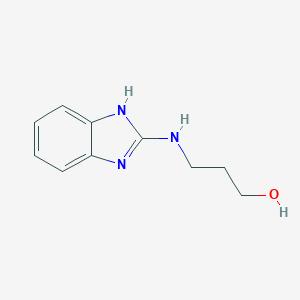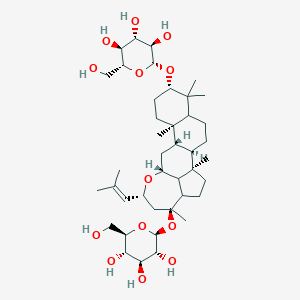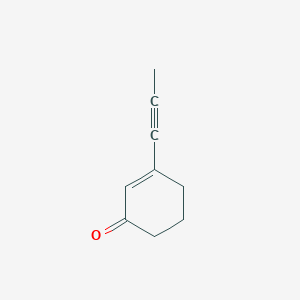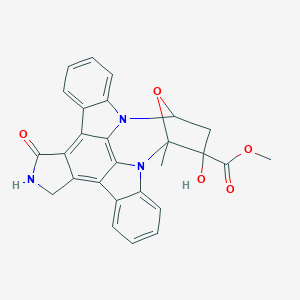![molecular formula C6H9NO4 B048661 (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid CAS No. 117857-96-2](/img/structure/B48661.png)
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Overview
Description
“(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid” is a compound that contains carboxylic acid moieties and a cyclopropane structural motif . Carboxylic acids are prevalent in pharmaceuticals and agrochemicals , and cyclopropane is of interest in synthetic and pharmaceutical chemistry, and chemical biology due to its unique structural and chemical properties .
Synthesis Analysis
The synthesis of this compound could involve methodologies such as Pd-catalysed C–H functionalisation of free carboxylic acids and carbonylation reactions . These reactions are atom-efficient and can convert a variety of substrates into valuable products . The synthesis could also involve the formation of cyclopropane and the reduction of α,β-unsaturated carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring and carboxylic acid moieties . Cyclopropane is a three-membered ring with unique structural and chemical properties . Carboxylic acids have a carbonyl (C=O) and a hydroxyl (O-H) group, and they can participate in various reactions due to their coordinating ability .Chemical Reactions Analysis
The compound can undergo Pd-catalysed C–H functionalisation and carbonylation reactions . These reactions can be implemented in the pharmaceutical and agrochemical industries . The compound can also be reduced to form allylic alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its cyclopropane ring and carboxylic acid moieties . Cyclopropane has unique properties due to its strained ring structure , and carboxylic acids have properties such as acidity and the ability to form hydrogen bonds .Scientific Research Applications
Conformational Restriction in Biological Compounds
Research has explored the use of cyclopropane rings, such as in (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid, to restrict the conformation of biologically active compounds. This strategy can enhance activity and aid in understanding bioactive conformations. Notably, this approach has been applied to synthesize conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002).
Biological Diversity and Synthesis of Cyclopropane Moieties
The cyclopropane moiety, including 1-aminocyclopropane-1-carboxylic acid and its structural analogs, demonstrates a broad range of biological activities like antifungal, antimicrobial, and antiviral properties. The synthesis and isolation of these compounds, along with their characterization and biological activities, are of significant scientific interest (Coleman & Hudson, 2016).
Pharmacological Applications in Cyclopropane Derivatives
Cyclopropane derivatives, such as fluorinated compounds in the cyclopropane ring of group II mGluRs antagonists, show notable pharmacological profiles. The synthesis of these compounds, including their in vitro pharmacology and pharmacokinetic profiles, provides insights into their potential medical applications (Sakagami et al., 2008).
Structural Analysis and Synthesis Techniques
Studies have focused on the synthesis and structural analysis of novel derivatives of 1-aminocyclopropane-1-carboxylic acid. These analyses provide valuable insights into the molecular configurations and potential applications of these compounds in various scientific fields (Cetina et al., 2004).
Enzyme Inhibition by Cyclopropane Analogues
Research has shown that certain cyclopropane analogues of 1-aminocyclopropane-1-carboxylic acid exhibit inhibitory effects on specific enzymes, indicating potential applications in biochemistry and pharmacology (Dourtoglou & Koussissi, 2000).
Versatility in Chemical Synthesis
Cyclopropane-containing compounds demonstrate versatility in chemical synthesis, serving as intermediates for creating various compounds with an asymmetric cyclopropane structure. This versatility is crucial for synthesizing compounds with potential biological and pharmacological applications (Ghosh et al., 2023).
Future Directions
Future research could focus on developing new strategies for the synthesis of this compound . This could include exploring diverse aspects of carboxylic acids and developing new methodologies for the formation of cyclopropane . The compound could also find new applications in the pharmaceutical and agrochemical industries .
properties
IUPAC Name |
(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVEPYOCJWRFC-UZBSEBFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415498 | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid | |
CAS RN |
117857-96-2, 117857-95-1 | |
| Record name | (αS,1R,2S)-α-Amino-2-carboxycyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-CCG-IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
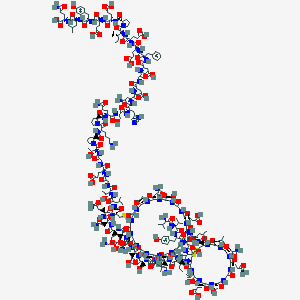
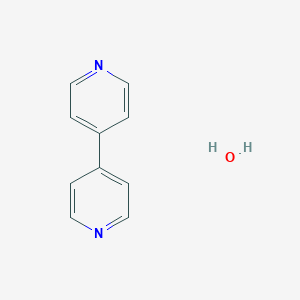

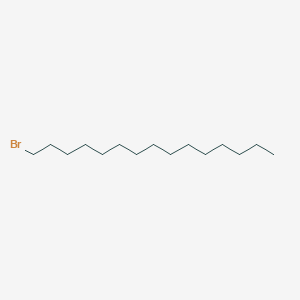
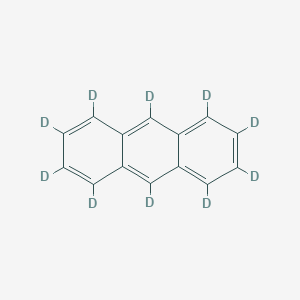
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)
